molecular formula C21H28N4O2 B7175408 N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide

N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide

Cat. No.: B7175408
M. Wt: 368.5 g/mol
InChI Key: ARIDRYDXNYKYTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholine ring, a pyrazole ring, and a tetrahydronaphthalene moiety, making it a versatile candidate for research in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone under acidic conditions.

    Attachment of the morpholine group: The pyrazole intermediate is then reacted with 2-chloroethylmorpholine in the presence of a base such as potassium carbonate.

    Formation of the tetrahydronaphthalene moiety: This step involves the hydrogenation of naphthalene in the presence of a catalyst like palladium on carbon.

    Final coupling reaction: The pyrazole-morpholine intermediate is coupled with the tetrahydronaphthalene derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and pyrazole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or aromaticity.

    Substitution: Substituted derivatives with new alkyl or acyl groups attached to the morpholine or pyrazole rings.

Scientific Research Applications

N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]-2-phenylacetamide
  • N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]-2-(4-methylphenyl)acetamide
  • N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

Uniqueness

N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide stands out due to its unique combination of structural features, including the morpholine, pyrazole, and tetrahydronaphthalene moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c26-21(14-17-5-6-18-3-1-2-4-19(18)13-17)23-20-15-22-25(16-20)8-7-24-9-11-27-12-10-24/h1-4,15-17H,5-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIDRYDXNYKYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CC1CC(=O)NC3=CN(N=C3)CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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